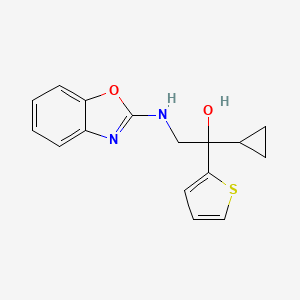![molecular formula C14H20FN3O3S B2597378 4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine CAS No. 801225-16-1](/img/structure/B2597378.png)
4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of a sulfonyl group (-SO2-) and a fluorophenyl group (a benzene ring with a fluorine atom) further adds to the complexity of this molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine and piperazine rings would give the molecule a certain degree of rigidity, while the sulfonyl and fluorophenyl groups could potentially introduce areas of polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of N-Heterocycles : A study by Matlock et al. (2015) reports a concise synthesis of stereodefined morpholines and piperazines through the reaction of amino alcohols/diamines with α-phenylvinylsulfonium salts. The process demonstrates high levels of regio- and diastereoselectivity, highlighting the synthetic utility of 4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine in preparing complex N-heterocycles (Matlock et al., 2015).
Ionic Liquid Crystals : Research on ionic liquid crystals by Lava et al. (2009) includes the use of morpholinium cations, revealing a rich mesomorphic behavior. This study suggests potential applications of this compound in the design of new materials with tailored liquid crystalline properties (Lava, K. et al., 2009).
De Novo Assembly of Heterocycles : Patil et al. (2017) describe a versatile de novo synthesis of morpholine and piperazine rings using multicomponent reaction chemistry. This method allows for the generation of highly substituted heterocycles, underscoring the chemical versatility of this compound in constructing novel molecular scaffolds (Patil et al., 2017).
Antimicrobial and Antiviral Applications
Antimicrobial Activities : Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi. The study highlights the potential of this compound in enhancing the efficacy of antimicrobial treatments, especially in modulating the activity of other antimicrobial agents (Oliveira, M. A. et al., 2015).
Antiviral Research : Selvakumar et al. (2018) synthesized morpholine derivatives with potential antiviral activity against an avian paramyxo virus. This study underscores the significance of this compound derivatives in the development of new antiviral agents (Selvakumar, B. et al., 2018).
Mecanismo De Acción
Target of Action
It’s structurally similar compound, para-fluorophenylpiperazine (pfpp), has been found to act mainly as a 5-ht 1a receptor agonist .
Mode of Action
Pfpp, a structurally similar compound, has been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .
Biochemical Pathways
Given the similarity to pfpp, it might be involved in the serotonin and norepinephrine pathways .
Pharmacokinetics
Pfpp is known to be metabolized in the liver and excreted renally .
Result of Action
Pfpp has been found to have mildly psychedelic and euphoriant effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S/c15-13-1-3-14(4-2-13)16-5-7-17(8-6-16)22(19,20)18-9-11-21-12-10-18/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOTYYQIQFNGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-Benzodioxol-4-ylmethyl)-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2597295.png)
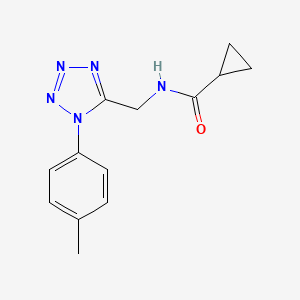

![3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
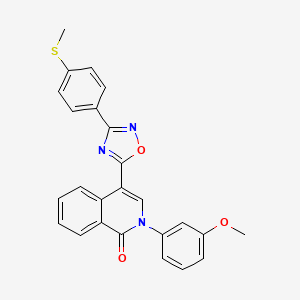
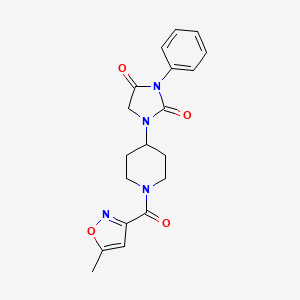
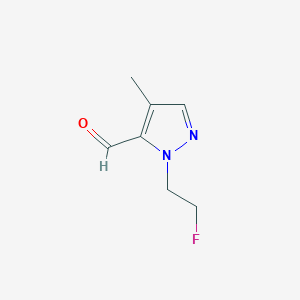
![3,5-Dimethyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2597310.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2597311.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)

![5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2597315.png)

